Home > Products > Screening Compounds P147436 > 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide
1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide -

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide

Catalog Number: EVT-13923490
CAS Number:
Molecular Formula: C11H14N2O6
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide is a natural product found in Rothmannia longiflora with data available.
Overview

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide is a nucleoside derivative that plays a significant role in various biochemical pathways, particularly in the metabolism of nicotinamide adenine dinucleotide. This compound is recognized for its potential implications in cancer biology and metabolic processes. The structure consists of a pyridine ring with a carboxamide group and a ribofuranosyl moiety, making it a vital component in nucleotide metabolism.

Source

This compound can be derived from natural sources, including human urine, where it has been identified as a metabolite. It is also synthesized in laboratory settings for research purposes, particularly to study its biological effects and potential therapeutic applications .

Classification

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide falls under the classification of nucleosides and nucleotides. It is specifically categorized as a pyridine derivative due to the presence of the pyridine ring in its structure.

Synthesis Analysis

Methods

The synthesis of 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide can be achieved through various chemical reactions, including:

  • Glycosylation reactions: These involve the coupling of ribose sugars with pyridine derivatives.
  • Carboxamidation: The introduction of the carboxamide group can be performed using amide coupling reagents, which facilitate the formation of the amide bond between the carboxylic acid and an amine.

Technical Details

The synthesis often utilizes solid-phase synthesis techniques, where the ribofuranosyl moiety is anchored to a solid support, allowing for sequential addition of other functional groups. This method minimizes side reactions and enhances yield .

Molecular Structure Analysis

Structure

The molecular structure of 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide features:

  • A ribofuranose sugar connected to a pyridin-4-one ring.
  • A carboxamide group attached to the pyridine ring.

Data

The molecular formula for this compound is C₁₁H₁₃N₃O₅, with a molecular weight of approximately 253.24 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure .

Chemical Reactions Analysis

Reactions

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide participates in several chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release its constituent parts.
  • Phosphorylation: It can be phosphorylated to form nucleotide triphosphates, which are crucial for energy transfer and metabolism.

Technical Details

Reactions involving this compound are often studied in vitro to understand its role in metabolic pathways. The kinetics of these reactions can provide insights into its stability and reactivity under physiological conditions .

Mechanism of Action

Process

The mechanism by which 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide exerts its biological effects involves:

  • Metabolic conversion: It acts as a precursor in the biosynthesis of nicotinamide adenine dinucleotide, influencing cellular energy metabolism.
  • Cell signaling modulation: The compound has been shown to affect extracellular nucleotide metabolism, impacting cell signaling pathways related to cancer progression .

Data

Studies indicate that this compound may enhance lung metastasis in certain cancer models by modulating endothelial cell function and promoting changes in energy status within these cells .

Physical and Chemical Properties Analysis

Physical Properties

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide is typically characterized by:

  • Appearance: It is usually found as a white crystalline powder.
  • Solubility: It exhibits solubility in water and organic solvents, facilitating its use in various biochemical assays.

Chemical Properties

The compound demonstrates stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its melting point ranges around 200°C, indicating thermal stability suitable for many laboratory applications .

Applications

Scientific Uses

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide has several applications in scientific research:

  • Cancer research: Its role as a metabolic intermediate makes it valuable for studying cancer progression mechanisms.
  • Metabolic studies: It serves as a model compound for understanding nucleotide metabolism and energy production pathways.
  • Therapeutic potential: Investigations into its ability to modulate cellular processes could lead to novel therapeutic strategies against metabolic disorders and cancer .
Introduction to 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide (4PYR) as an Emerging Oncometabolite

Historical Context and Discovery in Pathological States

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide (commonly abbreviated as 4PYR or PCNR) was first identified in human urine nearly half a century ago. Its initial detection occurred in 1979 in a patient suffering from chronic megaloblastic leukemia, marking the first association between this unusual metabolite and a hematological malignancy [3]. This discovery positioned 4PYR as an intriguing biochemical anomaly warranting further investigation into its origins and pathological significance. Subsequent research revealed that 4PYR was not merely a rare occurrence in leukemia but accumulated significantly in diverse pathological conditions characterized by cellular stress and metabolic dysregulation.

Over the following decades, elevated concentrations of 4PYR were consistently documented across multiple disease states. Notably, patients with chronic renal failure exhibited markedly increased levels of 4PYR and its phosphorylated derivatives, particularly 4-pyridone-3-carboxamide-1-β-D-ribonucleoside triphosphate (4PyTP), within their erythrocytes. The degree of accumulation correlated directly with the severity of renal impairment and diminished glomerular filtration rate (GFR) [2]. Beyond renal disease, significant 4PYR accumulation has been identified in association with active HIV infection, chronic inflammation, and notably, several cancer types. Research demonstrated elevated plasma concentrations in patients with non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer (BC), often correlating with disease progression and metastatic burden [1] [3] [4]. This recurring presence across distinct yet metabolically stressful conditions solidified the status of 4PYR as a marker of underlying pathology, particularly pointing toward its potential role in cancer biology.

Structural and Functional Analogies to Nicotinamide Derivatives

4PYR belongs to the broader family of pyridine carboxamide derivatives and exhibits striking structural parallels to essential nicotinamide (NA, vitamin B3) metabolites central to cellular energy metabolism and redox balance. Its core structure consists of a pyridone ring (oxidized pyridine) substituted at the N1-position by a β-D-ribofuranosyl moiety and at the C3-position by a carboxamide group. This configuration renders it a structural isomer of 2-pyridone-5-carboxamide-1-β-D-ribonucleoside (2PYR), with the primary distinction being the position of the carbonyl group within the pyridone ring (C4=O in 4PYR vs. C2=O in 2PYR) [2] [4].

Table 1: Key Structural Features and Analogies of 4PYR

Feature4PYRNicotinamide Riboside (NR)Nicotinamide Adenine Dinucleotide (NAD⁺)
Core Heterocycle4-Pyridone-3-carboxamideNicotinamideNicotinamide
Ribose Attachmentβ-D-ribofuranosyl at N1β-D-ribofuranosyl at N1β-D-ribofuranosyl at N1 (as part of NMN/NR moiety)
High-Energy BondsNone (precursor)None (precursor)Anhydride bond between nicotinamide riboside and adenosine diphosphate
Key Analogous Metabolites4PYMP, 4PYDP, 4PYTP, 4PYRAD (NAD⁺ analog)NMN, NAD⁺N/A (parent cofactor)

Functionally, 4PYR integrates into the nicotinamide metabolic network. It is primarily generated in the liver via the cytosolic aldehyde oxidase (AO)-mediated oxidation of nicotinamide riboside (NR) [4]. Once formed, 4PYR undergoes phosphorylation by cellular kinases (adenosine kinase being a key enzyme), leading to the formation of 4PYR monophosphate (4PYMP), diphosphate (4PYDP), and triphosphate (4PYTP). Crucially, 4PYR can also be metabolized into an analog of NAD⁺, termed 4PYR adenine dinucleotide (4PYRAD) [1] [3]. This structural mimicry allows 4PYR and its metabolites, particularly 4PYRAD and 4PYTP, to potentially interfere with NAD⁺-dependent enzymatic processes. These processes include critical pathways such as energy metabolism (glycolysis, oxidative phosphorylation), DNA repair (PARP activity), and redox signaling (sirtuin activity). Furthermore, 4PYTP has been hypothesized to inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide biosynthesis, potentially disrupting purine nucleotide pools essential for DNA/RNA synthesis and cell proliferation [2].

Epidemiological Relevance in Cancer Progression and Metastasis

Accumulating clinical and preclinical evidence underscores the significant epidemiological relevance of 4PYR in cancer, positioning it firmly as a novel oncometabolite – an endogenous metabolite that, when accumulated, can promote tumor progression and malignancy. Elevated plasma and tissue concentrations of 4PYR have been documented across diverse human cancers. Studies reveal significantly higher plasma 4PYR levels in patients with metastatic breast cancer compared to those with localized disease or healthy controls [3] [4]. Similarly, increased concentrations are observed in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), suggesting a potential association with tumor aggressiveness rather than being cancer-type specific [3].

Table 2: Association of 4PYR with Cancer Progression and Metastasis - Key Research Findings

Cancer Model/TypeKey Findings on 4PYRProposed MechanismReference Source
Murine 4T1 Breast CancerAccumulation promotes lung metastasis without affecting primary tumor growth; increases lung endothelial permeability.Shifts endothelial extracellular adenine catabolism towards inosine; induces vascular inflammation. [3] [4]
Human Breast CancerElevated plasma levels correlate with metastatic burden.Potential interference with NAD⁺ metabolism, endothelial dysfunction, and modulation of CD73-adenosine axis. [3] [4]
Non-Small Cell Lung Cancer (NSCLC)Increased plasma concentration detected.Biomarker potential; possible contribution to metabolic dysregulation in tumor microenvironment. [3]
Cyclophosphamide Therapy InterferenceAbolishes antitumor effect of cyclophosphamide in 4T1 model.Alters hepatic CYP450 enzyme profile (↑CYP2C9, ↓CYP3A4); induces pro-inflammatory endothelial phenotype. [1]

Mechanistically, 4PYR impacts cancer biology through both direct and indirect pathways. While in vitro studies show that 4PYR can reduce the invasive potential and migration of some cancer cells (e.g., 4T1, MDA-MB-231) by modulating the CD73-adenosine signaling axis [4], its most profound in vivo effects appear to be on the tumor microenvironment (TME), particularly the vascular endothelium. 4PYR accumulation induces a pro-inflammatory shift in endothelial cells (ECs). This manifests as altered ectoenzyme activity on the EC surface: increased ecto-adenosine deaminase (eADA) activity and ATP hydrolysis, leading to accelerated breakdown of anti-inflammatory adenosine into pro-inflammatory inosine [1] [4]. This metabolic shift, coupled with direct cytotoxic effects on ECs, results in increased endothelial permeability. In the context of metastasis, this vascular dysfunction facilitates the extravasation of circulating tumor cells (CTCs), thereby promoting the establishment of secondary tumors (metastases), particularly in the lungs [3] [4]. Furthermore, 4PYR accumulation has been shown to interfere with chemotherapy efficacy. In murine breast cancer models, co-administration of 4PYR abolished the antitumor activity of cyclophosphamide (+4PYR+CP group showed significantly increased tumor growth vs. +CP group). This interference correlates with 4PYR-induced alterations in hepatic cytochrome P450 enzymes (significantly elevating CYP2C9 and reducing CYP3A4 levels), which are crucial for the metabolic activation of cyclophosphamide from a prodrug to its cytotoxic form [1].

The epidemiological pattern of 4PYR accumulation across cancers and its demonstrable biological effects on metastasis and treatment resistance highlight its clinical significance as a biomarker and a potential contributor to cancer morbidity and mortality. Understanding its sources, metabolic consequences, and cellular targets provides avenues for potential therapeutic interventions aimed at mitigating its detrimental effects.

Properties

Product Name

1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C11H14N2O6/c12-10(18)5-3-13(2-1-6(5)15)11-9(17)8(16)7(4-14)19-11/h1-3,7-9,11,14,16-17H,4H2,(H2,12,18)/t7-,8-,9-,11-/m1/s1

InChI Key

MNWCUETVRXKWHC-TURQNECASA-N

Canonical SMILES

C1=CN(C=C(C1=O)C(=O)N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C=C(C1=O)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.